GPR120-Agonist-6a vs. TUG-891: A 67% Improvement in GPR120 Potency in Primary Assays
In a head-to-head study from the same publication, GPR120-Agonist-6a (EC50 = 93 nM) demonstrates a 67% improvement in potency compared to the reference agonist TUG-891 (EC50 = 156.1 nM) when assessed in a mouse GPR120 IP-1 accumulation assay [1]. This indicates that at the same concentration, GPR120-Agonist-6a elicits a stronger receptor response.
| Evidence Dimension | GPR120 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 93 nM |
| Comparator Or Baseline | TUG-891: EC50 = 156.1 nM |
| Quantified Difference | 93 nM vs 156.1 nM (GPR120-Agonist-6a is 1.68x more potent) |
| Conditions | mGPR120 IP-1 accumulation assay; mean of three determinations |
Why This Matters
Higher potency allows for lower effective doses in in vitro and in vivo studies, reducing potential off-target effects, compound cost, and solubility issues.
- [1] Ren, S., Liu, Y., Zhang, Y., Xing, E., Shi, R., Wen, X., Wang, H., & Sun, H. (2018). Discovery of novel selective GPR120 agonists with potent anti-diabetic activity by hybrid design. Bioorganic & Medicinal Chemistry Letters, 28(16), 2779-2784. Data extracted from Table 3. View Source
